molecular formula C8H5NO3 B8724239 Furo[2,3-b]pyridine-3-carboxylic acid

Furo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B8724239
M. Wt: 163.13 g/mol
InChI Key: VZDJNNDWQDPDIH-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

To a suspension of furo[2,3-b]pyridine-3-carboxaldehyde (67 mmol) [J. Heterocyclic Chem., 23, 1465 (1986)] in 52 mL H2O were added NaH2PO4 (67 mmol), 260 mL t-BuOH, 71 mL 2-methyl-2-butene followed by portionwise addition of NaClO2 (100 mmol) at 0° C. After 15 min, the cooling bath was removed and the reaction was stirred at RT for 24 h. A solution of sat. aq. NaHCO3 was added and the mixture was extracted with EtOAc. The water phase was acidified with 1N HCl solution and it was then extracted 3 times with EtOAc. The combined organic layers were dried over MgSO4 and concentrated in vacuo to obtain the desired compound as beige solid.
Quantity
67 mmol
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
67 mmol
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
71 mL
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([CH:10]=[O:11])=[CH:2]1.CC([OH:16])(C)C.CC(=CC)C.[O-]Cl=O.[Na+]>O>[O:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]([OH:16])=[O:11])=[CH:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
67 mmol
Type
reactant
Smiles
O1C=C(C=2C1=NC=CC2)C=O
Name
Quantity
52 mL
Type
solvent
Smiles
O
Step Two
Name
NaH2PO4
Quantity
67 mmol
Type
reactant
Smiles
Name
Quantity
260 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
71 mL
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
Quantity
100 mmol
Type
reactant
Smiles
[O-]Cl=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
A solution of sat. aq. NaHCO3 was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
was then extracted 3 times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C=C(C=2C1=NC=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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